6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline
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Overview
Description
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction conditions generally include a palladium catalyst, a base, and a boronic acid or ester as the coupling partner .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, pigments, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or proteins in microorganisms. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of 6-Chloro-4-methyl-2-(pyridin-3-yl)quinoline, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Uniqueness
This compound is unique due to the presence of both chloro and pyridinyl substituents on the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
609354-49-6 |
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Molecular Formula |
C15H11ClN2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
6-chloro-4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H11ClN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |
InChI Key |
NMHMXDBNISWHMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
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